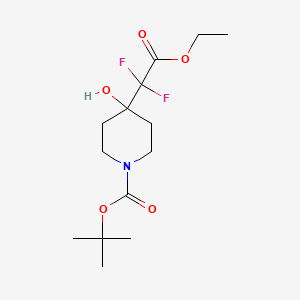

Tert-butyl 4-(2-ethoxy-1,1-difluoro-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(2-ethoxy-1,1-difluoro-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23F2NO5/c1-5-21-10(18)14(15,16)13(20)6-8-17(9-7-13)11(19)22-12(2,3)4/h20H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWNYMBFBIDHSHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1(CCN(CC1)C(=O)OC(C)(C)C)O)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23F2NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-ethoxy-1,1-difluoro-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is to start with a suitable piperidine derivative and introduce the difluoro-oxoethyl group through a series of reactions involving ethoxylation and fluorination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would likely include stringent quality control measures to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium-based oxidants.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of reduced derivatives of the compound.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Drug Development

Tert-butyl 4-(2-ethoxy-1,1-difluoro-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate serves as a versatile scaffold in drug discovery. Its structural features allow for modifications that can enhance biological activity against various targets. Researchers have explored its potential as a lead compound for developing therapeutics aimed at treating conditions such as:

- Neurological Disorders : The piperidine ring structure is often associated with compounds that exhibit neuroprotective properties. Studies suggest that derivatives of this compound may interact with neurotransmitter systems .

- Anticancer Agents : The compound's ability to inhibit specific enzymes related to cancer cell proliferation has been investigated. Preliminary studies indicate promising results in vitro, warranting further exploration in vivo .

Case Studies

Several research articles have documented the synthesis and biological evaluation of derivatives based on this compound. For instance, modifications to the ethoxy group have shown enhanced potency against specific cancer cell lines .

Building Block for Complex Molecules

This compound is utilized as a building block in organic synthesis due to its functional groups that can undergo various chemical reactions. It can be employed in:

- Multicomponent Reactions : The compound can participate in reactions such as the Ugi reaction, allowing for the formation of diverse molecular architectures .

- Synthesis of Fluorinated Compounds : Given its difluoromethyl group, it serves as a precursor for synthesizing other fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals .

Polymer Chemistry

The unique chemical structure of this compound allows it to be incorporated into polymer matrices. This incorporation can enhance properties such as:

- Thermal Stability : Polymers modified with this compound exhibit improved thermal stability due to the presence of fluorine atoms, which are known to increase thermal resistance .

- Mechanical Properties : The addition of this compound into polymer systems can enhance mechanical strength and flexibility, making it suitable for applications in coatings and adhesives.

Summary Table of Applications

Mechanism of Action

The mechanism by which tert-butyl 4-(2-ethoxy-1,1-difluoro-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The difluoro-oxoethyl group can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 1258639-00-7 (primary) , 635698-99-6 (hydroxylated variant)

- Molecular Formula: C₁₄H₂₃F₂NO₄

- Molecular Weight : 307.33 g/mol (305.32 g/mol reported in some sources, likely due to isomerism)

- Structure : Features a piperidine core with a tert-butyl carboxylate group, a hydroxyl group at the 4-position, and a 2-ethoxy-1,1-difluoro-2-oxoethyl substituent.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights structural differences and similarities among piperidine-based tert-butyl carboxylate derivatives:

Key Differences :

- The ethoxy-difluoro-oxoethyl group in the target compound provides a unique balance of electron-withdrawing (F) and electron-donating (ethoxy) effects, enhancing both stability and reactivity compared to purely aromatic substituents.

- Hydroxyl-containing analogues (e.g., CAS 871112-36-6) exhibit higher aqueous solubility, whereas trifluoromethyl derivatives prioritize metabolic stability .

Pharmacological and Physicochemical Properties

- Solubility : The target compound’s ethoxy group improves solubility in polar aprotic solvents (e.g., THF, DMF) compared to hydrophobic aryl substituents .

- Biological Activity : Fluorine atoms in the target compound and its analogues enhance membrane permeability and resistance to oxidative metabolism, making them suitable for CNS-targeting drugs .

- Stability : Hydroxyl groups in all analogues necessitate strict storage conditions (2–8°C) to prevent degradation .

Biological Activity

Tert-butyl 4-(2-ethoxy-1,1-difluoro-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate (CAS No. 1258639-00-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, and biological effects based on diverse research findings.

- Molecular Formula : C14H23F2NO4

- Molecular Weight : 307.33 g/mol

- Purity : ≥95%

- InChI Key : MDXADWMRPONPFL-UHFFFAOYSA-N

The compound features a piperidine core substituted with a tert-butyl group and an ethoxy-difluoro ketone moiety, which may contribute to its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

- Acetylcholinesterase Inhibition : This is crucial for the treatment of neurodegenerative diseases like Alzheimer's. Compounds that inhibit this enzyme can potentially improve cognitive function by increasing acetylcholine levels in the brain .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, which are often implicated in neurodegenerative diseases and other chronic conditions .

In Vitro Studies

In vitro studies have demonstrated that related compounds can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides. For instance, a study showed that a structurally similar compound exhibited a protective effect against Aβ-induced toxicity by reducing pro-inflammatory cytokines such as TNF-α .

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of a related compound on astrocytes exposed to Aβ. The results indicated that the compound improved cell viability and reduced oxidative stress markers compared to controls. Specifically, it showed a significant reduction in malondialdehyde (MDA) levels, suggesting an antioxidant effect .

Study 2: Enzyme Inhibition

Another study focused on the inhibition of acetylcholinesterase and β-secretase by similar compounds. The findings revealed that these compounds could inhibit β-secretase with an IC50 value of 15.4 nM, indicating strong potential for therapeutic applications in Alzheimer's disease .

Data Table: Biological Activities of Related Compounds

| Compound Name | CAS Number | Acetylcholinesterase Inhibition (IC50) | β-secretase Inhibition (IC50) | Protective Effect on Astrocytes |

|---|---|---|---|---|

| Compound A | 1258639-00-7 | Not reported | 15.4 nM | Yes |

| Compound B | 1215071-17-2 | 0.17 μM | Not reported | Moderate |

| Compound C | 2307967 | Not reported | Not reported | Yes |

Q & A

Q. Table 1. Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Boc Protection | Boc₂O, THF, 0°C, 12 hr | 85–90 | |

| Fluorination | Selectfluor®, CH₃CN, 60°C | 70–75 | |

| Hydroxylation | H₂O₂, NaHCO₃, RT | 60–65 |

Q. Table 2. Spectral Data Comparison

| Technique | Observed Data | Calculated Data (DFT) | Deviation |

|---|---|---|---|

| ¹³C NMR (C=O) | 172.5 ppm | 173.1 ppm | Δ = 0.6 ppm |

| IR (C–F) | 1150 cm⁻¹ | 1147 cm⁻¹ | Δ = 3 cm⁻¹ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.